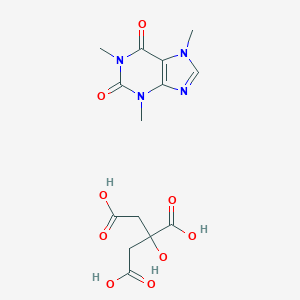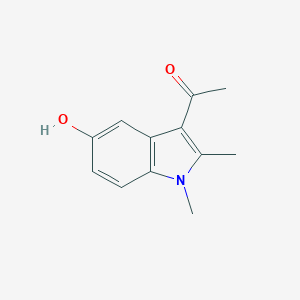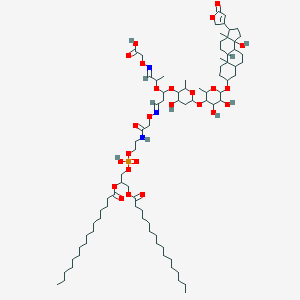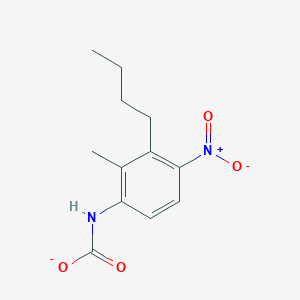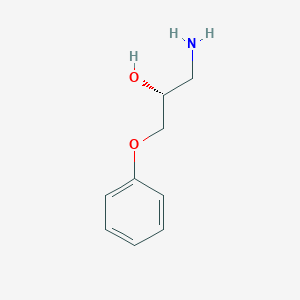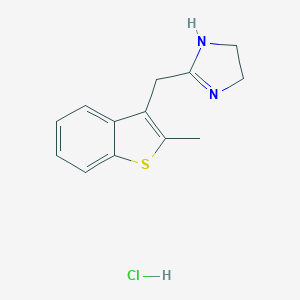
4-O-(1-Carboxyethyl)rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(1-Carboxyethyl)rhamnose, also known as RhaCE, is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. RhaCE is a derivative of rhamnose, a naturally occurring sugar found in plants, and is synthesized through a complex process.
Mecanismo De Acción
The mechanism of action of 4-O-(1-Carboxyethyl)rhamnose is not fully understood. However, it is believed that 4-O-(1-Carboxyethyl)rhamnose exerts its effects by modulating the activity of certain enzymes and signaling pathways. 4-O-(1-Carboxyethyl)rhamnose has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-O-(1-Carboxyethyl)rhamnose has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-O-(1-Carboxyethyl)rhamnose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-O-(1-Carboxyethyl)rhamnose has anti-inflammatory and anti-tumor properties. 4-O-(1-Carboxyethyl)rhamnose has also been shown to enhance glucose uptake in adipocytes and improve insulin sensitivity in diabetic mice. In addition, 4-O-(1-Carboxyethyl)rhamnose has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-O-(1-Carboxyethyl)rhamnose has several advantages for lab experiments. It is a rare sugar that is not commonly found in nature, which makes it an ideal tool for studying the effects of sugar modifications on biological systems. 4-O-(1-Carboxyethyl)rhamnose is also stable and can be easily synthesized in large quantities. However, the synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires specialized equipment and expertise in organic chemistry. In addition, 4-O-(1-Carboxyethyl)rhamnose is expensive and not readily available, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-O-(1-Carboxyethyl)rhamnose. One area of research is the development of novel biomolecules using 4-O-(1-Carboxyethyl)rhamnose as a building block. Another area of research is the investigation of the potential therapeutic applications of 4-O-(1-Carboxyethyl)rhamnose in the treatment of metabolic disorders and inflammatory diseases. In addition, the use of 4-O-(1-Carboxyethyl)rhamnose in agriculture to enhance plant growth and increase crop yield is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Conclusion:
In conclusion, 4-O-(1-Carboxyethyl)rhamnose is a rare sugar that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment. 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties, enhance plant growth, and increase crop yield. Further studies are needed to fully understand the mechanism of action of 4-O-(1-Carboxyethyl)rhamnose and its potential applications in various fields.
Métodos De Síntesis
4-O-(1-Carboxyethyl)rhamnose is synthesized through a multi-step process that involves the modification of rhamnose. The process begins with the conversion of rhamnose to rhamnonic acid, which is then reduced to 4-deoxy-L-threo-hex-4-enopyranosyluronic acid. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-deoxy-L-threo-hex-4-enopyranosyluronate, which is further modified to form 4-O-(1-Carboxyethyl)rhamnose. The synthesis of 4-O-(1-Carboxyethyl)rhamnose is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
4-O-(1-Carboxyethyl)rhamnose has potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, 4-O-(1-Carboxyethyl)rhamnose has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. In agriculture, 4-O-(1-Carboxyethyl)rhamnose has been shown to enhance plant growth and increase crop yield. In biotechnology, 4-O-(1-Carboxyethyl)rhamnose has been used as a building block for the synthesis of novel biomolecules.
Propiedades
Número CAS |
128534-92-9 |
|---|---|
Nombre del producto |
4-O-(1-Carboxyethyl)rhamnose |
Fórmula molecular |
C9H16O7 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-[(2S,3S,4S,5R)-2,4,5-trihydroxy-6-oxohexan-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H16O7/c1-4(11)8(7(13)6(12)3-10)16-5(2)9(14)15/h3-8,11-13H,1-2H3,(H,14,15)/t4-,5?,6-,7-,8-/m0/s1 |
Clave InChI |
SHCQKCKKXMAWFD-MDUBGLNMSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)O)OC(C)C(=O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)O)OC(C)C(=O)O)O |
Sinónimos |
4-O-(1-carboxyethyl)-L-rhamnose 4-O-(1-carboxyethyl)rhamnose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
